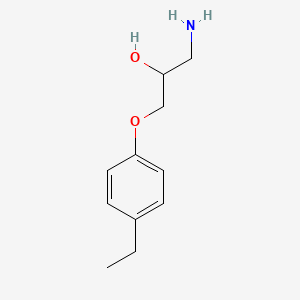

1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol

描述

Overview of Propanolamine (B44665) Scaffold Significance in Pharmaceutical Research

The propanolamine scaffold, particularly the aryloxypropanolamine structure, is of immense significance in pharmaceutical research and drug development. This structural motif is the foundation for the entire class of beta-blocker medications, which have been pivotal in cardiovascular medicine. derangedphysiology.com The success and importance of this scaffold can be attributed to several key features of its structure-activity relationship (SAR).

The general structure of an aryloxypropanolamine consists of an aromatic ring linked through an ether oxygen to a propanolamine side chain (-O-CH2-CH(OH)-CH2-NH-R). pharmacy180.comresearchgate.net This arrangement has proven to be optimal for interaction with β-adrenergic receptors. Key structural elements that determine the pharmacological profile include:

The Propanolamine Side Chain: The presence of the hydroxyl group on the second carbon and a secondary amine are crucial for receptor binding and eliciting an antagonist effect. pharmacy180.comresearchgate.net The chirality of the hydroxyl-bearing carbon is also critical; for beta-blockers, the (S)-enantiomer is significantly more potent than the (R)-enantiomer. pharmacy180.com

The Amine Substituent: The nature of the substituent on the nitrogen atom (R group) influences the compound's potency and selectivity. Bulky aliphatic groups, such as isopropyl or tert-butyl, are commonly found in potent β-antagonists. pharmacy180.com

The Aromatic Ring: The aromatic portion of the molecule is a primary determinant of the drug's activity and can be varied extensively. pharmacy180.com The nature and position of substituents on this ring dictate the drug's selectivity for β1 (cardiac) versus β2 (pulmonary and other) adrenergic receptors, as well as its lipophilicity and metabolic profile. derangedphysiology.comnih.gov For instance, para-substitution on the aromatic ring has been shown to yield cardioselective drugs. nih.gov

The versatility of the aryloxypropanolamine scaffold has allowed medicinal chemists to fine-tune the properties of drug candidates, leading to the development of numerous clinically important beta-blockers like propranolol (B1214883), atenolol (B1665814), metoprolol (B1676517), and betaxolol. wikipedia.orgnih.gov This scaffold's ability to be systematically modified to optimize potency, selectivity, and pharmacokinetic properties makes it a privileged structure in medicinal chemistry. digitellinc.com

Contextualization of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol within Aminopropanol (B1366323) Chemical Space

The "chemical space" for aminopropanols refers to the vast collection of all possible molecules that can be generated by varying the substituents on the basic aminopropanol framework. This space is explored by researchers to discover novel compounds with desired biological activities. nih.gov this compound is a distinct molecule within this extensive chemical space.

Its structure fits the classic aryloxypropanolamine template:

It possesses the core 1-amino-propan-2-ol backbone.

An aryloxy group is present, specifically a phenoxy group, connected via an ether linkage.

The phenoxy ring is substituted at the para-position (position 4) with an ethyl group (-CH2CH3).

The terminal amine is a primary amine (-NH2), which is less common for potent beta-blockers that typically feature a secondary amine with a bulky substituent. pharmacy180.com

This specific combination of features places this compound as a potential precursor or intermediate in the synthesis of more complex pharmaceutical agents. The primary amine could be readily modified to introduce various substituents (like isopropyl or tert-butyl groups) to explore their effect on β-adrenergic receptor affinity. The 4-ethyl substitution on the phenyl ring contributes to the molecule's lipophilicity and defines its specific interaction with the receptor pocket.

While many clinically used drugs are derived from this scaffold, this compound itself is primarily available as a research chemical or an organic building block for synthesis. moldb.com Its value lies in its potential for further chemical elaboration to generate a library of derivatives for screening in drug discovery programs.

Compound Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 63273-71-2 | moldb.com |

| Molecular Formula | C11H17NO2 | moldb.comuni.lu |

| Molecular Weight | 195.26 g/mol | moldb.com |

| IUPAC Name | 1-amino-3-(4-ethylphenoxy)-2-propanol | |

| Physical Form | Solid | |

| InChI Key | NTWCZHYXSNPMKQ-UHFFFAOYSA-N | uni.lu |

Structure

3D Structure

属性

IUPAC Name |

1-amino-3-(4-ethylphenoxy)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO2/c1-2-9-3-5-11(6-4-9)14-8-10(13)7-12/h3-6,10,13H,2,7-8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWCZHYXSNPMKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC(CN)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377886 | |

| Record name | 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63273-71-2 | |

| Record name | 1-Amino-3-(4-ethylphenoxy)-2-propanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=63273-71-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Amino 3 4 Ethyl Phenoxy Propan 2 Ol

General Synthetic Approaches to Phenoxypropanolamine Core Structures

The creation of the phenoxypropanolamine backbone is typically achieved through well-established organic chemistry reactions. These methods are designed to be efficient and adaptable for creating a variety of structurally related compounds.

The synthesis of aryloxypropanolamines is generally a multi-step process that builds the molecule sequentially. flinders.edu.au A common and effective route begins with an aromatic phenol (B47542), in this case, 4-ethylphenol (B45693). The process can be conceptualized in the following key stages:

Epoxidation: The synthesis is often initiated by reacting the selected phenol (4-ethylphenol) with an epihalohydrin, most commonly epichlorohydrin (B41342), in the presence of a base. The base deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the epihalohydrin, displacing the halide. This is followed by an intramolecular reaction to form an epoxide intermediate, specifically 1-(4-ethylphenoxy)-2,3-epoxypropane.

Amination: The resulting epoxide is then subjected to ring-opening by reacting it with an amine. For the synthesis of the primary amine, 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol, a protected form of ammonia (B1221849) or an ammonia equivalent is typically used.

These consecutive steps can sometimes be performed in a single reaction vessel to improve process efficiency. google.com The development of continuous manufacturing processes for pharmaceuticals often involves optimizing such multi-step sequences. mit.edu

Table 1: Representative Multi-Step Synthesis Pathway

| Step | Starting Material | Reagent | Intermediate/Product |

| 1 | 4-ethylphenol | Epichlorohydrin, Base (e.g., NaOH) | 1-(4-ethylphenoxy)-2,3-epoxypropane |

| 2 | 1-(4-ethylphenoxy)-2,3-epoxypropane | Ammonia source (e.g., NH₃) | This compound |

Nucleophilic substitution is the fundamental reaction mechanism underpinning the synthesis of phenoxypropanolamines. organic-chemistry.orgmasterorganicchemistry.com This class of reactions involves an electron-rich species (the nucleophile) attacking an electron-deficient species (the electrophile), leading to the replacement of a leaving group. masterorganicchemistry.comgacariyalur.ac.in

Two key nucleophilic substitution events occur in the typical synthesis:

Formation of the Ether Linkage: The first is the reaction between the 4-ethylphenoxide ion (the nucleophile) and epichlorohydrin (the electrophile). This is a classic Williamson ether synthesis that proceeds via an SN2 mechanism, where the phenoxide attacks the carbon atom bearing the chlorine, causing the chlorine atom to depart as a chloride ion. nih.gov

Epoxide Ring-Opening: The second crucial step is the aminolysis of the intermediate epoxide. The amine acts as the nucleophile, attacking one of the carbon atoms of the epoxide ring. This attack occurs from the side opposite to the C-O bond (backside attack), characteristic of an SN2 reaction, leading to the opening of the strained three-membered ring and the formation of the amino alcohol functionality. nih.gov

The rate and success of these reactions depend on factors such as the strength of the nucleophile, the solvent used, and the reaction temperature. organic-chemistry.org

The term "amine coupling" can describe the reaction of an amine with the epoxide intermediate to form the final product. commonorganicchemistry.com More broadly, it refers to methods used to form bonds between an amine and another molecule, which is highly relevant for creating derivatives. hepatochem.com While the primary synthesis may use a simple amine, a vast array of derivatives can be generated by using different primary or secondary amines in the epoxide ring-opening step. wikipedia.org

Modern synthetic chemistry has also developed catalytic methods for amide bond formation, such as the oxidative coupling of alcohols and amines, which can be used to synthesize related structures or modify the core molecule. nih.gov These reactions expand the chemical space accessible from common building blocks. chemrxiv.org For instance, if a carboxylic acid analogue were synthesized, a wide range of amide derivatives could be produced using standard amide coupling reagents. hepatochem.com

In the absence of chiral catalysts or reagents, the synthesis of this compound results in a racemic mixture. numberanalytics.com A racemic mixture contains equal (50:50) amounts of two enantiomers, which are non-superimposable mirror-image molecules. libretexts.org

The formation of the racemic product is a direct consequence of the reaction mechanism:

The key chiral center is the carbon atom bearing the hydroxyl group (the C2 position of the propan-2-ol backbone).

This stereocenter is formed during the nucleophilic attack of the amine on the 1-(4-ethylphenoxy)-2,3-epoxypropane intermediate.

The epoxide is a prochiral molecule. The two carbon atoms of the epoxide ring are electrophilic, and the incoming amine nucleophile can attack either carbon atom with equal probability. However, for steric and electronic reasons, the attack predominantly occurs at the less substituted terminal carbon. This attack creates the chiral center at the adjacent carbon.

Because the epoxide is planar and the attack can occur from either face of the ring with equal likelihood, both (R) and (S) enantiomers are produced in equal quantities, yielding the racemate. numberanalytics.compharmaguideline.com

Separating these enantiomers requires a process called chiral resolution, which often involves forming diastereomeric salts with a chiral acid or base that can then be separated by physical means like crystallization. libretexts.orgpharmaguideline.com

Preparation of Structurally Related Analogues and Derivatives

The phenoxypropanolamine scaffold is a common template in medicinal chemistry. Synthesizing analogues and derivatives by modifying different parts of the molecule is a standard strategy for exploring structure-activity relationships (SAR). nih.gov

One of the most common sites for modification is the terminal amino group. Changing the primary amine (-NH₂) to a secondary or tertiary amine can significantly alter the compound's physicochemical properties. This is a key strategy for fine-tuning a molecule's biological activity. nih.gov

The synthesis of these N-substituted analogues follows the same general pathway described above, with the key difference being the choice of amine used in the epoxide ring-opening step. For example, instead of ammonia, an alkylamine or dialkylamine is used.

A prominent example of such a modification is the synthesis of 1-(4-Ethyl-phenoxy)-3-isopropylamino-propan-2-ol, where the primary amine is replaced by an isopropylamino group. nih.gov This is achieved by reacting 1-(4-ethylphenoxy)-2,3-epoxypropane with isopropylamine.

Table 2: Examples of Amino Moiety Modifications and Corresponding Reagents

| Resulting Amino Moiety | General Structure | Amine Reagent Required |

| Primary Amine | -NH₂ | Ammonia (NH₃) |

| Secondary Amine (Isopropyl) | -NH-CH(CH₃)₂ | Isopropylamine |

| Secondary Amine (Methyl) | -NH-CH₃ | Methylamine |

| Tertiary Amine (Dimethyl) | -N(CH₃)₂ | Dimethylamine |

These modifications allow researchers to probe the importance of the amine's hydrogen-bonding capacity, steric bulk, and basicity for its intended biological interactions. nih.gov

Substitutions on the Phenoxy Ring System

The aromatic phenoxy ring of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic systems. The existing substituents on the ring—the ether linkage (-O-CH2...) and the ethyl group (-CH2CH3)—dictate the position of incoming electrophiles. Both the alkoxy and alkyl groups are activating and ortho-, para-directing. masterorganicchemistry.com This means they increase the ring's reactivity towards electrophiles and direct new substituents to the positions adjacent (ortho) and opposite (para) to them.

Given that the para position is occupied by the ethyl group, electrophilic substitutions would be expected to occur primarily at the ortho positions relative to the ether linkage (positions 2 and 6) and the ortho position relative to the ethyl group that is also meta to the ether (position 3).

Common electrophilic substitution reactions that can be applied include:

Nitration: Reaction with nitric acid, typically in the presence of sulfuric acid, introduces a nitro group (-NO2) onto the ring. mlsu.ac.in

Halogenation: Treatment with halogens like bromine (Br2) or chlorine (Cl2), often in the presence of a Lewis acid or in a suitable solvent, can introduce one or more halogen atoms. mlsu.ac.inwikipedia.org Phenols and their ethers are often reactive enough that a catalyst is not required. libretexts.org

Sulfonation: Reaction with fuming sulfuric acid can introduce a sulfonic acid group (-SO3H). The reaction conditions, such as temperature, can influence the isomeric product distribution. mlsu.ac.in

Friedel-Crafts Alkylation and Acylation: These reactions introduce alkyl or acyl groups, respectively, using an alkyl halide or acyl halide and a Lewis acid catalyst. masterorganicchemistry.com

The specific conditions for these reactions would need to be optimized to control the degree and position of substitution, especially given the activated nature of the phenoxy ring which can be prone to polysubstitution. wikipedia.orglibretexts.org

Synthesis of Novel Heterocyclic Derivatives Incorporating Phenoxypropanol Functionalities

The phenoxypropanolamine structure serves as a valuable starting block for the synthesis of more complex molecules, including various heterocyclic derivatives. These syntheses often involve multi-step sequences where the phenoxypropanolamine moiety is either built around a pre-existing heterocycle or used as a scaffold to construct a new heterocyclic ring.

One notable example is the synthesis of novel 1,3,4-oxadiazole (B1194373) derivatives. A general synthetic scheme begins with a substituted phenol, which is elaborated through several steps to form the oxadiazole ring. The phenoxypropanolamine side chain is then appended. For instance, a synthetic pathway can start with a hydroxy-substituted benzohydrazide, which is acylated and then cyclized to form a phenol-substituted oxadiazole. This phenolic intermediate can then be reacted with reagents like epichlorohydrin, followed by reaction with an amine, to install the amino-propan-2-ol side chain, yielding the final heterocyclic derivative.

Table 1: Representative Synthesis of a Heterocyclic Derivative

| Step | Starting Material | Reagents and Conditions | Intermediate/Product |

|---|---|---|---|

| 1 | 3-Hydroxybenzohydrazide | Chloroacetyl chloride, THF | N'-(2-chloroacetyl)-3-hydroxybenzohydrazide |

| 2 | N'-(2-chloroacetyl)-3-hydroxybenzohydrazide | Burgess reagent, dioxane | 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol |

| 3 | 3-(5-(chloromethyl)-1,3,4-oxadiazol-2-yl)phenol | Piperazine derivatives, K2CO3, ACN | 3-(5-((4-arylpiperazin-1-yl)methyl)-1,3,4-oxadiazol-3-yl)phenol derivatives |

This table outlines a general, multi-step synthesis for creating complex heterocyclic structures, demonstrating how the phenoxypropanolamine functionality can be incorporated.

Other classes of heterocyclic compounds, such as 1,3,4-thiadiazoles and benzimidazoles, can also be synthesized. mdpi.com The strategies often involve creating a core heterocyclic structure that bears a functional group (like a phenol or a reactive halide) which can then be used to attach the 3-amino-propan-2-ol side chain, analogous to the final steps in many beta-blocker syntheses. wisdomlib.org

Reactions Leading to Oxazolidine (B1195125) Derivatives

The 1-amino-3-phenoxy-propan-2-ol structure contains a 1,2-amino alcohol functionality, which is a key precursor for the synthesis of five-membered heterocyclic rings known as oxazolidines. Specifically, these can be cyclized to form oxazolidin-2-one derivatives.

The most common method for this transformation involves the reaction of the 1,2-amino alcohol with phosgene (B1210022) or a phosgene equivalent, such as carbonyldiimidazole (CDI) or a dialkyl carbonate (e.g., diethyl carbonate). nih.govmdpi.comnih.gov The reaction proceeds via cyclization, where the nitrogen and oxygen atoms of the amino alcohol attack the carbonyl carbon of the reagent, leading to the formation of the cyclic carbamate (B1207046) (oxazolidin-2-one) and eliminating byproducts.

Reaction Scheme for Oxazolidin-2-one Formation:

This compound + Carbonylating Agent (e.g., Phosgene, CDI) ⟶ 5-((4-ethylphenoxy)methyl)-1,3-oxazolidin-2-one

This intramolecular cyclization is an efficient method for creating the oxazolidine ring system. Microwave-assisted syntheses have been shown to improve yields and reduce reaction times for the formation of oxazolidin-2-ones from amino alcohols and diethyl carbonate in the presence of a base like sodium methoxide (B1231860) or potassium carbonate. mdpi.com

Table 2: Conditions for Oxazolidin-2-one Synthesis from Amino Alcohols

| Amino Alcohol | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| (S)-Phenylalaninol | Diethyl carbonate, NaOMe | Microwave, 135 °C, 20 min | (S)-4-Benzyl-1,3-oxazolidin-2-one | High |

This table, based on analogous reactions, illustrates typical conditions for the cyclization of 1,2-amino alcohols to form oxazolidin-2-one derivatives, a reaction directly applicable to this compound. mdpi.com

Stereochemical Considerations in 1 Amino 3 4 Ethyl Phenoxy Propan 2 Ol Research

Enantioselective Synthesis and Kinetic Resolution Strategies

The production of single-enantiomer chiral compounds is of paramount importance in the pharmaceutical industry. nih.gov For amino alcohols like 1-amino-3-(4-ethyl-phenoxy)-propan-2-ol, two primary strategies are employed: direct enantioselective synthesis and the resolution of racemic mixtures.

Enantioselective synthesis aims to create a specific enantiomer directly. One of the most powerful methods for achieving this is through catalytic asymmetric reactions, which use a chiral catalyst to guide the formation of one enantiomer over the other. uni-pannon.hu While specific examples for this compound are not extensively detailed in readily available literature, the synthesis of analogous chiral amino alcohols often involves the asymmetric reduction of a corresponding ketone or the asymmetric opening of an epoxide.

Kinetic resolution is a common alternative strategy that separates a racemic mixture (a 1:1 mixture of both enantiomers). This process involves reacting the racemate with a chiral resolving agent or a biocatalyst that reacts at a different rate with each enantiomer. For instance, in the kinetic resolution of a related compound, racemic 1-(isopropylamine)-3-phenoxy-2-propanol, lipases are used to selectively acylate one enantiomer, allowing for the separation of the faster-reacting acylated product from the unreacted, slower-reacting enantiomer. nih.gov This enzymatic approach often results in high enantiomeric purity. nih.gov

| Strategy | Description | Key Advantage | Example Application (Analogous Compounds) |

| Catalytic Asymmetric Synthesis | Uses a chiral catalyst to selectively produce one enantiomer from a prochiral substrate. | Direct formation of the desired product, potentially high yields and enantioselectivity. | Asymmetric hydrogenation of enaminones to prepare optically active amino alcohols. researchgate.net |

| Kinetic Resolution | Separates a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. | Effective for separating existing racemic mixtures; widely applicable. | Lipase-catalyzed acylation to resolve racemic 1-(isopropylamine)-3-phenoxy-2-propanol. nih.gov |

Enzymatic Biocatalysis for Chiral Intermediate Preparation

Biocatalysis has emerged as a powerful and environmentally friendly tool for producing enantiomerically pure compounds. mdpi.comresearchgate.net Enzymes such as lipases, oxidoreductases, and aminotransferases are highly selective and can operate under mild conditions, which minimizes the risk of side reactions like racemization. nih.gov

For the synthesis of this compound, biocatalysis can be applied to prepare key chiral intermediates. The most common applications involve:

Enzymatic resolution of a racemic precursor: As mentioned, lipases can be used to resolve racemic amino alcohols or their precursors. nih.gov For example, lipase (B570770) B from Candida antarctica has been used for the stereoselective hydrolysis of racemic esters to obtain enantiopure alcohols. nih.gov

Asymmetric reduction of ketones: Ketoreductases (a type of oxidoreductase) can reduce a prochiral ketone precursor to the desired chiral alcohol with very high enantioselectivity. nih.gov This is a widely used industrial method for producing chiral alcohols.

Transaminase-mediated synthesis: Transaminases (or aminotransferases) can be used to install the amine group onto a ketone precursor in a stereoselective manner, directly yielding a chiral amine. researchgate.net

The use of whole-cell biocatalysts, which contain the necessary enzymes and cofactors, is also a popular strategy for synthesizing chiral alcohols and amines. nih.gov These biocatalytic methods are crucial for accessing the specific stereoisomers needed to evaluate the compound's biological activity.

| Enzyme Class | Reaction Type | Application in Chiral Synthesis |

| Lipases | Enantioselective acylation or hydrolysis | Kinetic resolution of racemic alcohols and amines. researchgate.netnih.gov |

| Oxidoreductases (e.g., Ketoreductases) | Asymmetric reduction of ketones | Synthesis of chiral alcohols from prochiral ketones. nih.gov |

| Aminotransferases | Reductive amination of ketones | Stereoselective synthesis of chiral amines. researchgate.netnih.gov |

Impact of Stereochemistry on Molecular Interactions and Biological Activity

Stereochemistry is a critical determinant of a drug's action, affecting its binding to targets, its distribution, and its metabolism. nih.gov The majority of natural products are chiral and are biosynthesized in an enantiomerically pure form, highlighting the importance of specific three-dimensional structures for biological function. nih.govnih.gov

For a molecule like this compound, the two enantiomers ((R) and (S)) will have identical physical properties except for their interaction with polarized light. However, they can exhibit vastly different biological activities. This is because biological targets, such as receptors and enzymes, are themselves chiral and will interact differently with each enantiomer.

This stereospecificity can lead to significant differences in potency and efficacy. nih.gov Often, one enantiomer (the eutomer) is responsible for the desired therapeutic activity, while the other (the distomer) may be less active, inactive, or even contribute to undesirable effects. The differential activity arises from the ability of the eutomer to form a more stable, three-point binding interaction with the active site of its biological target. nih.govmalariaworld.org

While specific biological activity data for the individual enantiomers of this compound is not detailed in the provided search context, the principle remains fundamental. Any investigation into its pharmacological profile would necessitate the separation of its enantiomers to determine which one carries the primary biological activity and to understand the structural requirements for its interaction with its molecular target. nih.govresearchgate.net

Structure Activity Relationship Sar Investigations of 1 Amino 3 4 Ethyl Phenoxy Propan 2 Ol Analogues

Correlation of Structural Features with Receptor Binding Profiles

The binding of 1-amino-3-(4-ethyl-phenoxy)-propan-2-ol analogues to their target receptors, typically G-protein coupled receptors like the β-adrenergic receptors, is dictated by the interplay of various structural components. The aryloxypropanolamine pharmacophore consists of three key regions: the aromatic ring, the propan-2-ol side chain, and the amino group. Each of these contributes significantly to the receptor binding profile.

The aromatic ring is crucial for the initial recognition and interaction with the receptor, often through hydrophobic and van der Waals forces. The nature and position of substituents on this ring can dramatically alter binding affinity. For instance, the 4-ethyl group in the parent compound contributes to the lipophilicity of the molecule, which can influence its interaction with hydrophobic pockets within the receptor binding site.

The propan-2-ol side chain is a cornerstone of the pharmacophore. The hydroxyl group on the second carbon of the propane (B168953) chain is essential for high-affinity binding, as it typically forms a key hydrogen bond with a specific amino acid residue (often an aspartate) in the receptor's binding pocket. The stereochemistry at this chiral center is also critical, with the (S)-enantiomer generally exhibiting significantly higher affinity than the (R)-enantiomer for β-adrenergic receptors.

The amino group at the terminus of the side chain is protonated at physiological pH and forms an ionic bond with a negatively charged amino acid residue (such as aspartate) in the receptor. The size and nature of the substituent(s) on the nitrogen atom are major determinants of both potency and receptor subtype selectivity.

The following table illustrates the general impact of these structural features on receptor binding affinity for aryloxypropanolamine analogues.

| Structural Feature | Role in Receptor Binding | Impact on Affinity |

| Aromatic Ring | Hydrophobic interactions, π-π stacking | The nature of the ring system (e.g., phenyl, naphthyl, heterocyclic) and its substituents influence the overall lipophilicity and electronic properties, thereby modulating binding affinity. |

| Ether Linkage (-O-) | Provides conformational flexibility and can act as a hydrogen bond acceptor | Connects the aromatic ring to the propanolamine (B44665) side chain at an optimal distance and orientation for receptor interaction. |

| Hydroxyl Group (-OH) | Forms a critical hydrogen bond with the receptor | Its presence is generally essential for high-affinity binding. The (S)-configuration is preferred for β-adrenergic receptors. |

| Amino Group (-NH-) | Forms an ionic bond with the receptor | A secondary amine is generally optimal for activity. The substituent on the nitrogen influences potency and selectivity. |

Influence of Substituent Patterns on Biological Potency and Selectivity

The biological potency and selectivity of this compound analogues are profoundly influenced by the pattern of substitution on both the aromatic ring and the amino group.

Aromatic Ring Substitution: The position of substituents on the phenoxy ring is a key determinant of β-adrenergic receptor subtype selectivity.

Para-substitution: Substituents at the 4-position of the phenyl ring, such as the ethyl group in the parent compound, are often associated with selectivity for the β1-adrenergic receptor. The size and nature of the para-substituent can be fine-tuned to optimize this selectivity. For example, larger, more complex substituents at this position have been shown to enhance β1-selectivity.

Ortho- and Meta-substitution: Substitution at the ortho- (2-position) or meta- (3-position) positions can also influence potency and selectivity, though the effects are often less predictable than para-substitution. In some cases, ortho-substitution can lead to non-selective or even β2-selective compounds.

The electronic properties of the substituents also play a role. Both electron-donating and electron-withdrawing groups can affect the electronic distribution of the aromatic ring and its interaction with the receptor.

Amino Group Substitution: The substituent on the secondary amine is critical for potency.

Alkyl Substituents: Small, branched alkyl groups, such as isopropyl or tert-butyl, are generally optimal for high potency at β-adrenergic receptors. Linear alkyl groups tend to result in lower potency.

Arylalkyl Substituents: The introduction of an arylalkyl group can modulate activity and in some cases, introduce additional interactions with the receptor.

The table below summarizes the influence of different substituent patterns on the biological activity of hypothetical this compound analogues, based on general SAR principles for aryloxypropanolamines.

| Position of Substitution | Type of Substituent | General Effect on Potency | General Effect on Selectivity |

| Aromatic Ring (Para) | Small Alkyl (e.g., -CH3, -C2H5) | Maintained or slightly increased | May favor β1-selectivity |

| Aromatic Ring (Para) | Bulky/Polar Group (e.g., -CONH2) | Variable, can increase or decrease | Often enhances β1-selectivity |

| Aromatic Ring (Ortho) | Alkyl or Halogen | Can increase potency | May decrease β1-selectivity or be non-selective |

| Amino Group | Isopropyl | High potency | Generally non-selective |

| Amino Group | tert-Butyl | High potency | May slightly favor β2-selectivity |

Role of Specific Moieties in Ligand-Target Interactions

The high-affinity binding of this compound analogues to their target receptors is the result of a precise network of molecular interactions involving specific functional groups, or moieties, within the ligand.

The hydroxyl group of the propanolamine side chain is a key hydrogen bond donor. It forms a strong hydrogen bond with the side chain of a highly conserved aspartic acid residue in transmembrane helix 3 of β-adrenergic receptors. This interaction is considered a primary anchoring point for the ligand within the binding site.

The ether oxygen in the aryloxypropanolamine structure can also participate in hydrogen bonding, acting as a hydrogen bond acceptor with a suitable donor group on the receptor, such as the side chain of a serine or threonine residue. This interaction helps to properly orient the aromatic portion of the molecule within the binding pocket.

The 4-ethyl group on the phenoxy ring interacts with a hydrophobic sub-pocket within the receptor binding site. This hydrophobic interaction contributes to the binding affinity and can also play a role in determining receptor subtype selectivity, as the size and shape of this sub-pocket can vary between different receptor subtypes.

Comparative SAR Studies with Related Pharmacophores

The SAR of this compound analogues is often understood in the context of other related pharmacophores that target the same receptors, most notably the arylethanolamines .

A key structural difference between aryloxypropanolamines and arylethanolamines is the presence of an oxymethylene bridge (-O-CH2-) in the former, which connects the aromatic ring to the side chain. This bridge has several important consequences for the SAR:

Increased Potency: The introduction of the oxymethylene bridge generally leads to a significant increase in binding affinity and potency compared to the corresponding arylethanolamines. This is attributed to the optimal positioning of the side chain relative to the aromatic ring for interaction with the receptor.

Conformational Flexibility: The ether linkage provides greater conformational flexibility to the molecule, allowing it to adopt a more favorable conformation for binding.

Modified Aromatic Interactions: The aromatic ring in aryloxypropanolamines is further from the chiral center of the side chain, which can lead to different interactions with the receptor compared to arylethanolamines.

The table below provides a comparative overview of the key SAR features of aryloxypropanolamines and arylethanolamines.

| Feature | Aryloxypropanolamines | Arylethanolamines |

| General Structure | Aromatic-O-CH2-CH(OH)-CH2-NH-R | Aromatic-CH(OH)-CH2-NH-R |

| Potency | Generally higher | Generally lower |

| Key Moieties | Aromatic ring, ether oxygen, hydroxyl, amine | Aromatic ring, hydroxyl, amine |

| Optimal Amino Substituent | Isopropyl, tert-butyl | Isopropyl, tert-butyl |

| Stereoselectivity | (S)-enantiomer is more active | (R)-enantiomer is more active (note the change in Cahn-Ingold-Prelog priority) |

These comparative studies highlight the importance of the aryloxypropanolamine scaffold for achieving high-affinity and selective interaction with β-adrenergic receptors.

Computational Chemistry Approaches for 1 Amino 3 4 Ethyl Phenoxy Propan 2 Ol Studies

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor or target), such as a protein or enzyme. For 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol, docking simulations can identify potential biological targets and elucidate the specific interactions that stabilize the ligand-receptor complex.

The process involves placing the 3D structure of this compound into the binding site of a target protein. A scoring function is then used to estimate the binding affinity, with lower scores typically indicating a more favorable interaction. These simulations can reveal key binding modes and the specific amino acid residues involved in the interaction. For example, the hydroxyl and amino groups of the propan-2-ol moiety are capable of forming hydrogen bonds, while the phenoxy group can engage in hydrophobic and pi-stacking interactions.

Detailed analysis of docking results can guide the design of new derivatives with improved potency and selectivity. By understanding the structure-activity relationship (SAR), chemists can modify the structure of this compound to enhance its interaction with the target.

Table 1: Hypothetical Molecular Docking Results for this compound with a Target Protein

| Parameter | Value | Interacting Residues |

| Binding Affinity (kcal/mol) | -8.2 | Tyr234, Ser156, Phe345 |

| Hydrogen Bonds | 2 | Ser156, Asp155 |

| Hydrophobic Interactions | 4 | Phe345, Leu342, Val230 |

Molecular Dynamics Simulations for Conformational Analysis

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational changes in both the ligand and the target protein over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe the flexibility of this compound and its target.

By simulating the behavior of the ligand-protein complex in a solvated environment, MD can assess the stability of the binding pose predicted by docking. These simulations can reveal important information about the conformational landscape of this compound, identifying its most stable conformations both in solution and when bound to a receptor. The flexibility of the ethyl-phenoxy group and the propan-2-ol backbone can be crucial for its biological activity.

Homology Modeling for Enzyme Active Site Characterization

In cases where the experimental 3D structure of a target protein is unavailable, homology modeling can be used to construct a theoretical model. This technique relies on the known structure of a related homologous protein (the template) to predict the structure of the target.

For studying the interaction of this compound with a novel enzyme, homology modeling can be the first step. Once a reliable model of the enzyme's active site is built, molecular docking and molecular dynamics simulations can be performed to investigate the binding of the compound. The accuracy of the homology model is critical and is dependent on the sequence identity between the target and the template.

Quantum Chemical Calculations (e.g., DFT, TD-DFT) for Electronic Structure Elucidation

Quantum chemical calculations, such as Density Functional Theory (DFT), are employed to investigate the electronic properties of this compound. These methods can provide detailed information about the molecule's geometry, electron distribution, and orbital energies.

DFT calculations can be used to determine the molecule's electrostatic potential surface, which reveals regions that are electron-rich or electron-poor, and thus likely to engage in electrostatic interactions or hydrogen bonding. Furthermore, Time-Dependent DFT (TD-DFT) can predict the electronic absorption spectra of the compound. These theoretical calculations are invaluable for understanding the molecule's reactivity and spectroscopic properties.

Table 2: Selected Quantum Chemical Properties of this compound (Calculated)

| Property | Value |

| HOMO Energy (eV) | -5.8 |

| LUMO Energy (eV) | 1.2 |

| Dipole Moment (Debye) | 2.5 |

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The pharmacokinetic profile of a compound, which includes its Absorption, Distribution, Metabolism, and Excretion (ADME), is a critical determinant of its potential as a therapeutic agent. In silico models provide a rapid and cost-effective way to predict these properties for this compound early in the drug discovery process. researchgate.net

Various computational models, often based on quantitative structure-property relationships (QSPR), can predict parameters such as intestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. mdpi.com These predictions help in identifying potential liabilities and allow for the optimization of the compound's structure to achieve a more favorable ADME profile. nih.gov

Table 3: Predicted ADME Properties for this compound

| ADME Property | Predicted Value/Classification |

| Human Intestinal Absorption | High |

| Blood-Brain Barrier Permeability | Low |

| Caco-2 Permeability | Moderate |

| CYP450 2D6 Inhibition | Non-inhibitor |

| Lipinski's Rule of Five | 0 violations |

Preclinical Pharmacological Evaluation of 1 Amino 3 4 Ethyl Phenoxy Propan 2 Ol and Analogues

In Vitro Assays for Receptor Binding Affinity and Selectivity

No peer-reviewed studies detailing the in vitro receptor binding affinity and selectivity profile of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol were identified. Consequently, its specific molecular targets and its selectivity for various receptor subtypes remain uncharacterized in the public domain.

Enzyme Inhibition Assays

There is no available information from enzyme inhibition assays for this compound. As a result, its potential to act as an inhibitor for any specific enzyme targets has not been documented.

Cellular Assays for Biological Activity

Antiproliferative Activities in Cancer Cell Lines

Investigations into the antiproliferative effects of this compound in cancer cell lines have not been published. Therefore, data regarding its potential cytotoxic or cytostatic activity against various cancer cell types, including any corresponding IC50 values, are not available.

Modulation of Intracellular Signaling Pathways

There are no studies available that describe the effects of this compound on intracellular signaling pathways. Its mechanism of action at the cellular level, including any potential modulation of key signaling cascades, remains to be elucidated.

In Vivo Pharmacological Models (Non-Clinical)

Cardiovascular System Modulation in Animal Models

No non-clinical in vivo studies investigating the pharmacological effects of this compound on the cardiovascular system in animal models have been reported. As such, its potential effects on parameters such as blood pressure, heart rate, and cardiac function are unknown.

Neuropharmacological Activity in Animal Models

The neuropharmacological profile of this compound and its analogues has been investigated in various animal models to ascertain their effects on the central nervous system (CNS). While specific studies on this compound are limited, research on the broader class of phenoxypropanolamine derivatives suggests potential sedative, hypnotic, anticonvulsant, and anxiolytic activities.

Derivatives of 2-phenoxy phenyl-1,3,4-oxadiazole, which share structural similarities with the phenoxypropanolamine backbone, have been evaluated for their pharmacological effects. nih.gov In studies using animal models, certain novel derivatives with specific substituents (NH2, SH, and SCH3) demonstrated a significant increase in the loss of righting reflex time, indicative of hypnotic effects. nih.gov These effects were confirmed to be mediated through benzodiazepine (B76468) receptors, as they were significantly reduced by the antagonist flumazenil. nih.gov However, in the elevated plus-maze test, these derivatives did not show anxiolytic properties. nih.gov

The evaluation of CNS-active compounds often involves a battery of tests in animal models. nih.gov For instance, spontaneous motor activity, motor coordination, and potentiation of sedative-hypnotics are common screening methods. mdpi.comnih.gov A decrease in spontaneous locomotor activity is a general indicator of the central action of a drug. mdpi.com Animal models of epilepsy, such as those induced by pentylenetetrazole (PTZ) or maximal electroshock (MES), are widely used to assess the anticonvulsant effects of new chemical entities. nih.govijbcp.com The ability of a compound to prevent or delay the onset of seizures in these models suggests potential antiepileptic activity. nih.govijbcp.com

Furthermore, anxiolytic-like effects are often assessed using models like the elevated plus-maze and the hole-board test, where an increase in exploratory behavior in exposed areas is indicative of anxiolysis. nih.govmdpi.com While direct evidence for this compound is not available, the known CNS activities of structurally related compounds warrant further investigation into its specific neuropharmacological profile.

Antimalarial Activity Assessment in In Vitro Systems

The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial agents. Compounds containing the 1-amino-3-phenoxy-propan-2-ol scaffold have been a subject of interest in this area. Several studies have demonstrated the in vitro antimalarial activity of analogues of this compound against various strains of P. falciparum.

The antimalarial efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit parasite growth by 50%. A lower IC50 value indicates higher potency.

Research has shown that certain 1-aryl-3-substituted propanol (B110389) derivatives exhibit significant antimalarial activity. nih.gov In one study, twelve such compounds demonstrated IC50 values lower than 1 µM against the chloroquine-sensitive 3D7 strain of P. falciparum. nih.gov Furthermore, various 1-aminopropan-2-ol (B43004) derivatives have been synthesized and tested, with seven compounds showing activity against P. falciparum with IC50 values ranging between 1 and 10 µM. researchgate.net

The following table summarizes the in vitro antimalarial activity of selected analogues of this compound against different strains of P. falciparum.

| Compound/Analogue | P. falciparum Strain | IC50 (µM) | Reference |

|---|---|---|---|

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene | W2 (Chloroquine-resistant) | 0.07 | nih.gov |

| 1,3,5-tris[(4-(pyridin-3-ylmethylaminomethyl)phenoxyl)methyl]benzene | 3D7 (Chloroquine-sensitive) | 0.06 | nih.gov |

| Aryl amino alcohol derivative from fluoro naphthyl | Not Specified | 0.5 | researchgate.net |

| 1-(1-aminopropan-2-ol) carbazole (B46965) analogue | K1 (Chloroquine-resistant) | Not specified, but showed significant activity | researchgate.net |

These findings indicate that the 1-amino-3-phenoxy-propan-2-ol scaffold is a promising template for the development of novel antimalarial drugs. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and pharmacokinetic properties of these compounds.

Modulation of Multidrug Resistance Mechanisms

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov These transporters function as efflux pumps, reducing the intracellular concentration of cytotoxic drugs and thereby diminishing their efficacy. Consequently, there is considerable interest in developing MDR modulators that can reverse this resistance.

Derivatives of 1-amino-3-phenoxy-propane have been identified as potential modulators of multidrug resistance. A patent application has disclosed the use of these compounds in cancer chemotherapy to circumvent drug resistance. The proposed mechanism involves the inhibition of P-gp, an ATP-dependent efflux pump that is a product of the MDR1 gene.

The ability of compounds to modulate MDR is often assessed in vitro by measuring their capacity to increase the intracellular accumulation of fluorescent P-gp substrates, such as rhodamine-123, in MDR-expressing cancer cell lines. A reversal of resistance to chemotherapeutic agents in the presence of the modulator is another key indicator of efficacy.

While specific experimental data on the MDR-modulating activity of this compound are not extensively documented in peer-reviewed literature, the foundational patent suggests its potential in this therapeutic area. Further research is required to fully elucidate the efficacy and mechanism of action of this compound and its analogues as MDR reversal agents.

Metabolic and Biotransformation Studies of 1 Amino 3 4 Ethyl Phenoxy Propan 2 Ol

In Vitro Metabolic Stability Assessment in Liver Microsomes and Hepatocytes

The initial step in characterizing the metabolic fate of a new chemical entity is to assess its stability in the presence of drug-metabolizing enzymes. nih.gov This is typically performed in vitro using liver-derived systems such as liver microsomes or intact hepatocytes. researchgate.net

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. nih.gov Hepatocytes, being intact liver cells, offer a more complete metabolic picture as they contain both Phase I and Phase II enzymes (e.g., UDP-glucuronosyltransferases), as well as the necessary cofactors and transporters. thermofisher.combioduro.com

The standard procedure involves incubating the test compound (1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol) with either liver microsomes or a suspension of hepatocytes from various species (e.g., rat, dog, human) over a specific time course. bioduro.com The concentration of the parent compound is measured at different time points using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The rate of disappearance of the compound is then used to calculate key pharmacokinetic parameters. thermofisher.com

Key parameters determined from these assays include:

In Vitro Half-Life (t½): The time required for 50% of the parent compound to be metabolized.

Intrinsic Clearance (CLint): The inherent ability of the liver to metabolize a drug, independent of other physiological factors like blood flow. It is calculated from the rate of drug depletion. thermofisher.com

These parameters are crucial for ranking compounds during lead optimization and for predicting in vivo hepatic clearance. researchgate.net A compound with high metabolic stability (long half-life, low clearance) may have a longer duration of action in vivo, whereas a compound with low stability may be rapidly cleared from the body.

| Compound | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) | Predicted Stability Class |

|---|---|---|---|

| Propranolol (B1214883) | 15 | 92.4 | Low |

| Metoprolol (B1676517) | 25 | 55.5 | Moderate |

| Atenolol (B1665814) | >120 | <5.8 | High |

| Bisoprolol (B1195378) | 98 | 7.1 | High |

This table presents typical data for structurally related compounds to illustrate how the metabolic stability of this compound would be evaluated and classified.

Identification and Characterization of Metabolites

Identifying the metabolites of a drug candidate is essential for understanding its clearance pathways and assessing whether any metabolites could be pharmacologically active or potentially toxic. For aryloxypropanolamine compounds, biotransformation typically occurs through several well-established Phase I and Phase II metabolic reactions. mdpi.com

The primary metabolic pathways for this class include:

Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring (the phenoxy group). For this compound, this would likely occur on the ethyl-substituted benzene (B151609) ring.

N-Dealkylation/N-Deamination: Removal of the alkyl group from the nitrogen atom. As the target compound has a primary amine, oxidative deamination to form a carboxylic acid metabolite is a possible pathway.

Oxidation of Side Chains: This can involve hydroxylation of the alkyl side chain (the ethyl group on the phenoxy ring) or oxidation of the propanol (B110389) side chain.

Glucuronidation: A Phase II reaction where glucuronic acid is attached to hydroxyl groups (on the parent molecule or its Phase I metabolites) to form more water-soluble conjugates that are easily excreted. mdpi.com

These metabolic transformations are identified by incubating the parent drug with hepatocytes or microsomes and analyzing the resulting mixture using high-resolution mass spectrometry to detect and structurally characterize the new chemical entities formed. nih.gov

| Parent Compound | Metabolic Pathway | Major Metabolite(s) |

|---|---|---|

| Propranolol | Aromatic Hydroxylation | 4-Hydroxypropranolol (active) |

| N-Deisopropylation | N-desisopropylpropranolol | |

| Glucuronidation | Propranolol glucuronide | |

| Metoprolol | O-Demethylation | O-desmethylmetoprolol (active) |

| α-Hydroxylation | α-hydroxymetoprolol (active) |

This table provides examples from well-studied beta-blockers, illustrating the likely metabolites that could be formed from this compound.

Enzyme Systems Involved in Biotransformation (e.g., Cytochrome P450)

The biotransformation of most aryloxypropanolamine beta-blockers is predominantly mediated by the Cytochrome P450 (CYP) family of enzymes located in the liver. nih.govmeded101.com These enzymes are responsible for catalyzing the oxidative Phase I metabolic reactions described previously.

The specific CYP isozymes involved can vary between compounds, which has significant implications for potential drug-drug interactions. The most important CYP enzymes for the metabolism of this class are:

CYP2D6: This is a key enzyme responsible for the metabolism of many beta-blockers, including metoprolol and propranolol. nih.govdroracle.ai It is highly polymorphic in the human population, leading to variations in metabolic rates among individuals, who can be classified as poor, intermediate, extensive, or ultrarapid metabolizers. tandfonline.com Aromatic hydroxylation is a reaction commonly catalyzed by CYP2D6. droracle.ai

CYP3A4: This is the most abundant CYP enzyme in the human liver and is involved in the metabolism of a wide range of drugs. For some beta-blockers, like bisoprolol and carvedilol, CYP3A4 provides a significant metabolic pathway. mdpi.com

CYP1A2: This enzyme is also known to contribute to the metabolism of propranolol, particularly through N-desisopropylation. droracle.ai

Identifying which CYP enzymes metabolize this compound is crucial for predicting how its clearance might be affected by co-administered drugs that inhibit or induce these enzymes. meded101.com

Influence of Structural Modifications on Metabolic Stability

The metabolic stability of an aryloxypropanolamine can be significantly altered by making strategic modifications to its chemical structure. nih.gov This structure-activity relationship (SAR) is a key focus during drug design to enhance pharmacokinetic properties.

Aromatic Ring Substitution: The nature and position of substituents on the phenoxy ring influence both receptor binding and metabolism. The presence of the ethyl group at the para-position of this compound makes it a site for potential oxidation. Modifying or blocking metabolically labile sites (e.g., by introducing a fluorine atom) is a common strategy to increase metabolic stability.

Amine Substituent: The bulk and nature of the substituent on the nitrogen atom are critical. While the primary amine in the target compound is a site for potential deamination, substitution with larger alkyl groups (like the isopropyl group in propranolol) can influence which metabolic pathways are favored.

Lipophilicity: Generally, more lipophilic (oil-soluble) beta-blockers like propranolol tend to be more extensively metabolized by the liver, while more hydrophilic (water-soluble) compounds like atenolol are primarily cleared unchanged by the kidneys. tandfonline.com The lipophilicity of this compound would therefore be a key determinant of its primary route of elimination. Ortho-substituents on the aromatic ring can often increase potency. oup.com

By systematically altering these structural features, medicinal chemists can modulate a compound's metabolic profile to achieve a desired duration of action and minimize unwanted metabolic liabilities. nih.govnih.gov

Prediction of In Vivo Pharmacokinetic Parameters from In Vitro Data

A major goal of in vitro metabolism studies is to predict how a drug will behave in vivo. nih.gov This process, known as in vitro-in vivo extrapolation (IVIVE), uses the data from microsomal or hepatocyte assays to estimate key human pharmacokinetic parameters like hepatic clearance (CLh), which determines the rate of drug removal by the liver. nih.govmdpi.com

The process typically involves the following steps:

Determine CLint: The intrinsic clearance is measured in in vitro systems (e.g., human liver microsomes or hepatocytes). nih.gov

Scaling: The in vitro CLint value is scaled to represent the whole liver by using established physiological scaling factors (e.g., milligrams of microsomal protein per gram of liver, grams of liver per kilogram of body weight). mdpi.com

Predicting Hepatic Clearance (CLh): The scaled CLint is then used in a liver model, such as the "well-stirred" model, to predict the in vivo hepatic clearance. This model also incorporates other physiological parameters like hepatic blood flow (Qh) and the fraction of drug unbound in plasma (fu). nih.gov

The ability to accurately predict human clearance from preclinical data helps in selecting drug candidates with a higher probability of success in clinical trials and aids in estimating the first-in-human dose. nih.govsemanticscholar.org While discrepancies can occur, IVIVE remains an invaluable tool in drug development. nih.govfrontiersin.org

| Parameter | Description | Source |

|---|---|---|

| CLint, in vitro | Intrinsic clearance measured in microsomes or hepatocytes. | In vitro experiment |

| fu | Fraction of drug unbound in plasma. | In vitro experiment (plasma protein binding) |

| Qh | Hepatic blood flow rate (approx. 20 mL/min/kg in humans). | Physiological literature value |

| Scaling Factors | e.g., mg microsomal protein/g liver; liver weight. | Physiological literature values |

| CLh (predicted) | Predicted in vivo hepatic clearance. | Calculated using a liver model |

Advanced Analytical Methodologies for 1 Amino 3 4 Ethyl Phenoxy Propan 2 Ol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is an essential tool for separating the components of a mixture, allowing for the isolation and quantification of a target compound. High-performance liquid chromatography (HPLC) is particularly well-suited for the analysis of aminopropanol (B1366323) derivatives.

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of compounds like 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol due to its high resolution and quantitative accuracy. nih.gov The method separates compounds based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). sielc.comsielc.com For aminopropanols, reverse-phase (RP) HPLC is commonly employed, typically using a C18 (octadecylsilane) column. pom.go.id

The selection of the mobile phase is critical for achieving good separation. pom.go.id A typical mobile phase for similar amino compounds consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.compom.go.id The pH of the buffer is adjusted to ensure the analyte is in a suitable ionic state for consistent retention and peak shape. For mass spectrometry-compatible methods, volatile buffers like formic acid or ammonium (B1175870) acetate (B1210297) are used. sielc.com

Method validation is performed in accordance with ICH guidelines to ensure linearity, accuracy, precision, and selectivity. yakhak.org

Table 1: Representative HPLC Conditions for Aminopropanol Analysis

| Parameter | Description |

|---|---|

| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size. pom.go.id |

| Mobile Phase | Isocratic mixture of Acetonitrile and 0.05 M acetic buffer (pH 5.9) (20:80). pom.go.id |

| Flow Rate | 1.0 mL/min. pom.go.idyakhak.org |

| Temperature | 40°C. pom.go.id |

| Detection | UV-Vis or Photo Diode Array (PDA) Detector. |

Stereoselective HPLC Assays

Since this compound possesses a chiral center at the C-2 position of the propanol (B110389) backbone, it exists as a pair of enantiomers. The separation of these enantiomers is crucial as they often exhibit different pharmacological and toxicological profiles. phenomenex.com Stereoselective HPLC, also known as chiral HPLC, is the most effective technique for resolving and quantifying these enantiomers. yakhak.orgphenomenex.com

This is achieved using Chiral Stationary Phases (CSPs). nih.gov Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamates), are among the most versatile and widely used for this class of compounds. yakhak.orgnih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the CSP, leading to different retention times. sigmaaldrich.com Normal-phase chromatography, using mobile phases like hexane/2-propanol, is often effective for these separations. yakhak.org

Table 2: Typical Parameters for Chiral HPLC Separation

| Parameter | Description |

|---|---|

| Chiral Stationary Phase (CSP) | Polysaccharide-derived (e.g., Amylose or Cellulose tris(phenylcarbamate)). yakhak.org |

| Mobile Phase | n-Hexane / 2-Propanol mixtures. yakhak.org |

| Detection | UV and Fluorescence (FL) detection. yakhak.orgresearchgate.net |

| Flow Rate | 1.0 mL/min. yakhak.org |

| Objective | To resolve the (R)- and (S)-enantiomers for purity assessment. yakhak.org |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is an indispensable tool for confirming the molecular weight of this compound and elucidating its structure, particularly when coupled with a separation technique like liquid chromatography.

LC-MS/MS and High-Resolution Mass Spectrometry for Compound and Metabolite Identification

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for quantifying the parent compound and identifying its metabolites in complex biological matrices. nih.govnih.gov In this technique, after separation by HPLC, the analyte is ionized, typically using electrospray ionization (ESI). nih.gov The resulting precursor ion is then selected and fragmented to produce a characteristic pattern of product ions, which serves as a structural fingerprint for confirmation. nih.gov

High-Resolution Mass Spectrometry (HRMS), often utilizing Orbitrap or Time-of-Flight (TOF) analyzers, provides highly accurate mass measurements. nih.govmdpi.com This accuracy allows for the determination of the elemental composition of the parent compound and its metabolites, which is a critical step in their identification. nih.govnih.gov Metabolite identification involves comparing the fragmentation patterns and accurate masses of metabolites to the parent drug, allowing for the characterization of biotransformation pathways such as hydroxylation, glucuronidation, or sulfation. nih.gov

Table 3: Predicted Mass Spectrometry Data for this compound (C₁₁H₁₇NO₂)

| Adduct | Formula | Predicted m/z |

|---|---|---|

| [M+H]⁺ | [C₁₁H₁₈NO₂]⁺ | 196.13321 |

| [M+Na]⁺ | [C₁₁H₁₇NNaO₂]⁺ | 218.11515 |

| [M+K]⁺ | [C₁₁H₁₇KNO₂]⁺ | 234.08909 |

| [M-H]⁻ | [C₁₁H₁₆NO₂]⁻ | 194.11865 |

Data derived from computational predictions. uni.lu

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. mdpi.com It provides detailed information about the carbon-hydrogen framework of this compound. mdpi.com

Proton (¹H NMR) and Carbon-13 (¹³C NMR) are the most common NMR experiments. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of non-equivalent carbons in the molecule. docbrown.info Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of all signals and final confirmation of the compound's structure. mdpi.com

Table 4: Expected ¹H and ¹³C NMR Signals for this compound

| Atom Type | Expected Chemical Shift Range (ppm) | Multiplicity / Notes |

|---|---|---|

| Aromatic Protons (C-H) | 6.8 - 7.2 | Doublets |

| Aliphatic Protons (-O-CH₂-, -CH-OH, -CH₂-NH₂) | 2.5 - 4.5 | Multiplets |

| Ethyl Protons (-CH₂-CH₃) | 2.5 - 2.7 (CH₂) / 1.1 - 1.3 (CH₃) | Quartet (CH₂) / Triplet (CH₃) |

| Hydroxyl & Amine Protons (-OH, -NH₂) | Variable | Broad singlets |

| Aromatic Carbons (C) | 110 - 160 | Signals for substituted and unsubstituted carbons. |

| Aliphatic Carbons (-O-CH₂-, -CH-OH, -CH₂-NH₂) | 40 - 80 | Signals corresponding to the propanol backbone. |

| Ethyl Carbons (-CH₂-CH₃) | 15 - 30 | Two distinct signals for the ethyl group. |

Note: Chemical shifts are predictive and depend on the solvent and experimental conditions.

Infrared Spectroscopy for Functional Group Analysis

Infrared (IR) Spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. docbrown.info When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The resulting spectrum shows absorption bands corresponding to these vibrations. nist.gov

For this compound, IR spectroscopy can confirm the presence of key functional groups: the hydroxyl (-OH) group, the amine (-NH₂) group, the ether (C-O-C) linkage, and the aromatic ring. The broad absorption band in the 3200-3600 cm⁻¹ region is characteristic of O-H and N-H stretching vibrations. The C-O stretching of the ether and alcohol will appear in the 1000-1300 cm⁻¹ region, while absorptions related to the aromatic ring (C=C stretching and C-H bending) will be present in the 1400-1600 cm⁻¹ and 650-900 cm⁻¹ regions, respectively. docbrown.infoinstanano.com

Table 5: Characteristic Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3200 - 3600 | O-H (alcohol), N-H (amine) | Stretching, broad |

| 2850 - 3000 | C-H (aliphatic) | Stretching |

| 3010 - 3100 | C-H (aromatic) | Stretching |

| 1450 - 1600 | C=C (aromatic) | Stretching |

| 1200 - 1260 | C-O (aryl ether) | Stretching |

| 1050 - 1150 | C-O (secondary alcohol) | Stretching |

These are typical ranges for the specified functional groups. instanano.com

Thin Layer Chromatography (TLC) for Reaction Monitoringglobalresearchonline.net

Thin Layer Chromatography (TLC) is a fundamental and highly effective technique for monitoring the progress of chemical reactions involving this compound. Its simplicity, speed, and low cost make it an invaluable tool for qualitatively assessing the consumption of reactants and the formation of products in real-time. This method is crucial for optimizing reaction conditions such as temperature, duration, and catalyst concentration by providing rapid feedback on the reaction's status.

The principle behind TLC lies in the differential partitioning of compounds between a stationary phase (typically silica (B1680970) gel on a plate) and a mobile phase (a solvent system). wisdomlib.org In the context of synthesizing or modifying this compound, which is an aryloxypropanolamine, TLC allows chemists to distinguish between the starting materials (e.g., 4-ethylphenol (B45693) and an epoxide derivative), the intermediate products, and the final amino alcohol product. ptfarm.pl

Methodology:

A typical TLC procedure for monitoring a reaction involving this compound involves spotting a small aliquot of the reaction mixture onto a TLC plate coated with silica gel 60 F254. researchgate.netnih.gov The plate is then placed in a sealed chamber containing a pre-determined mobile phase. The choice of the mobile phase is critical for achieving clear separation of the components. Due to the amine and hydroxyl functional groups, this compound is a relatively polar compound. Therefore, solvent systems for related beta-blockers often consist of a mixture of polar and non-polar solvents, with the addition of a small amount of a basic modifier like ammonia (B1221849) to prevent the streaking of the basic amine spot. researchgate.netuni-giessen.de

After the solvent front has moved up the plate, the plate is removed, dried, and the spots are visualized. Since many of the reactants and products in such syntheses are not colored, visualization is commonly achieved under a UV lamp at 254 nm, where aromatic compounds appear as dark spots on the fluorescent background of the plate. researchgate.netuni-giessen.de Further visualization can be accomplished using chemical staining agents, such as ninhydrin, which reacts with the primary amine of this compound to produce a distinctively colored spot (typically purple or violet). researchgate.net

By comparing the retention factor (Rf) values—the ratio of the distance traveled by the spot to the distance traveled by the solvent front—of the spots in the reaction mixture to those of the pure starting materials and the expected product, a researcher can effectively track the reaction's progress. The disappearance of reactant spots and the appearance and intensification of the product spot signal the progression and eventual completion of the reaction.

Detailed Research Findings:

While specific TLC data for this compound is not extensively published, data from structurally analogous beta-blockers and aryloxypropanolamines provide a reliable framework for developing effective TLC monitoring methods. Research on similar compounds demonstrates the utility of silica gel plates and various solvent systems for achieving good separation.

For instance, studies on beta-blockers like metoprolol (B1676517) and propranolol (B1214883) have established effective mobile phase compositions. researchgate.netnih.gov These systems can be adapted for monitoring reactions involving this compound. The polarity of this compound would be similar to other beta-blockers, leading to comparable chromatographic behavior.

Below are interactive tables detailing typical TLC systems that can be applied or adapted for monitoring reactions involving this compound, based on established methods for related compounds.

Table 1: Exemplary TLC Mobile Phase Systems for Aryloxypropanolamines

| Mobile Phase Composition (v/v/v) | Base Modifier | Typical Application | Reference |

| Chloroform : Methanol : Toluene | 25% Ammonia | Separation of various beta-blockers | researchgate.net |

| Ethyl Acetate : Acetone | Ammonia | Analysis of beta-blockers in plasma | uni-giessen.de |

| Ethyl Acetate : Toluene : Methanol | None | HPTLC method for beta-blockers | |

| Chloroform : Methanol | Ammonia | Analysis of Metoprolol | nih.gov |

| Ethanol : Water : Acetic Acid | None (Acidic) | Analysis of amino-propanol derivatives | researchgate.net |

Table 2: Visualization Techniques and Expected Results

| Technique | Principle | Expected Result for this compound | Reference |

| UV Light (254 nm) | Fluorescence quenching by aromatic rings. | Dark spot against a fluorescent green background due to the phenoxy group. | researchgate.netuni-giessen.de |

| Iodine Vapor | Reversible complex formation with organic compounds. | Brown spot. Suitable for non-destructive visualization. | |

| Ninhydrin Spray | Reaction with primary and secondary amines. | A light-violet or purple spot upon heating, specific to the primary amine group. | researchgate.net |

By utilizing these established methodologies, researchers can reliably monitor the synthesis and subsequent reactions of this compound, ensuring efficient and successful chemical transformations.

Emerging Research Avenues and Potential Applications of 1 Amino 3 4 Ethyl Phenoxy Propan 2 Ol

Exploration of Novel Therapeutic Targets for Propanolamine (B44665) Derivatives

The inherent structural features of propanolamine derivatives make them versatile ligands for various biological targets. Researchers are actively exploring their potential to interact with novel therapeutic targets beyond their well-established roles.

One significant area of investigation is the development of selective agonists for adrenergic receptors. For instance, novel phenoxypropanolamine derivatives containing acetanilides have been synthesized and evaluated as potent and selective beta3-adrenergic receptor (AR) agonists. nih.gov Certain analogues have demonstrated significant agonistic activity at the beta3-AR, with one particular derivative showing an EC50 value of 0.28 microM and no agonistic activity for either the beta1- or beta2-AR. nih.gov Such selectivity is crucial for therapeutic applications, and this compound also exhibited significant hypoglycemic activity in a rodent diabetic model, suggesting potential for the treatment of obesity and type II diabetes. nih.gov

Furthermore, propanolamine derivatives have been investigated for their inhibitory effects on various enzymes. A study on novel propanolamine derivatives attached to a 2-methoxyphenol moiety, synthesized from the natural compound eugenol, demonstrated inhibitory activity against several enzymes. nih.gov The synthesized compounds were tested against acetylcholinesterase (AChE), α-glycosidase (α-Gly), and human carbonic anhydrase I and II (hCA I and hCA II). nih.gov The results indicated that different derivatives exhibited potent and selective inhibition for different enzymes, highlighting the potential for developing targeted therapies. For example, one compound was the best inhibitor against the AChE enzyme, while another showed the highest effect against α-Gly. nih.gov

Table 1: Inhibitory Activity of Novel Propanolamine Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) | IC50 |

| 2b | Acetylcholinesterase (AChE) | 62.08 ± 11.67 µM | 90.33 µM |

| 2c | α-Glycosidase (α-Gly) | 0.33 ± 0.08 µM | 0.28 µM |

| 2f | Carbonic Anhydrase I (hCA I) | 9.68 ± 1.32 µM | 7.37 µM |

| 2f | Carbonic Anhydrase II (hCA II) | 11.46 ± 2.64 µM | 8.26 µM |

Data sourced from a study on novel propanolamine derivatives attached to a 2-methoxyphenol moiety. nih.gov

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems, such as cells or organisms. wikipedia.org They are critical tools in basic research and drug discovery for validating the role of a target protein in disease. promega.com Propanolamine derivatives, due to their specific binding properties, are promising candidates for the development of chemical probes.

A high-quality chemical probe should ideally have a high affinity for its intended target, typically with a potency of less than 100 nM, and at least a tenfold selectivity against related targets. nih.govnih.gov The development of such probes allows researchers to investigate the function of a specific protein within a complex biological context. promega.com For a chemical probe to be effective, it is also crucial to have an inactive close analog to serve as a negative control, which helps in differentiating on-target effects from off-target or non-specific effects. nih.gov

The process of developing a chemical probe involves several key steps, including demonstrating that the probe has adequate exposure in the cell, engages with its target, causes a change in the target's activity, and modulates relevant phenotypic changes. promega.com The versatility of the propanolamine scaffold allows for the synthesis of a library of compounds that can be screened to identify molecules with the desired properties of a chemical probe. These probes can then be used in techniques like activity-based protein profiling (ABPP) to study target engagement in cells. mdpi.com

Advanced Synthetic Strategies for Analog Development

The exploration of the full therapeutic potential of 1-Amino-3-(4-ethyl-phenoxy)-propan-2-ol and its derivatives relies on the ability to synthesize a diverse range of analogs. Advanced synthetic strategies are crucial for achieving this with efficiency and precision.